2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYUNGLAMIHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-1H-benzimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of the benzimidazole derivative.
Reduction: Reduced forms of the benzimidazole derivative.
Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
The compound has been evaluated for its antimicrobial properties. Various studies have synthesized derivatives that include benzimidazole moieties, which are known for their biological activities.
Case Study: Antitubercular Activity
A study reported the synthesis of several benzimidazole derivatives, including those related to 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine. These compounds were tested against Mycobacterium tuberculosis H37Rv, revealing promising in vitro antitubercular activity. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness against this pathogen .
| Compound | MIC (µg/mL) | In Vivo Efficacy |
|---|---|---|
| 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine derivative | 12.5 | Effective in mice models |
Anticancer Research
The anticancer potential of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is notable. Research has shown that compounds with benzimidazole structures can inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study synthesized various benzimidazole derivatives and tested their cytotoxic effects on different cancer cell lines, including colon and breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic activity with IC50 values in the low micromolar range .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine derivative | 5.0 | Colon Cancer |
| Another derivative | 3.0 | Breast Cancer |
Neurological Applications
The compound's potential in treating neurological disorders has also been explored, particularly concerning acetylcholinesterase inhibition.
Case Study: Acetylcholinesterase Inhibitors
Research indicates that compounds containing benzimidazole frameworks can act as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. In silico studies alongside biological assays have demonstrated that these compounds can significantly inhibit acetylcholinesterase activity, suggesting their potential therapeutic applications .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine derivative | 4.5 | Acetylcholinesterase |
Synthesis and Characterization
The synthesis of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride typically involves straightforward chemical reactions that yield high purity products suitable for biological testing.
Synthesis Methodology
The compound can be synthesized using a multi-step process involving the reaction of appropriate precursors under controlled conditions to ensure optimal yield and purity.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations in Benzimidazole Derivatives
Key structural differences among analogs lie in substituents on the benzimidazole ring and the side chain. These modifications influence physicochemical properties and biological activity:
Impact of Substituents on Properties
- Electron-Withdrawing vs.
- Solubility : Dihydrochloride salts universally improve aqueous solubility. For example, the target compound’s solubility likely exceeds that of neutral analogs like 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline .
- Biological Activity : Chloro-substituted benzimidazoles are often associated with antimicrobial or kinase-inhibitory activity, whereas methoxy derivatives may exhibit altered binding affinities due to polarity differences .
Biological Activity
2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a compound derived from benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- CAS Number : 91003-86-0
- Molecular Formula : C9H10Cl2N3
- Molecular Weight : 232.10 g/mol
The biological activity of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis and function .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. It has been tested against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .
Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial efficacy of 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses moderate to high antimicrobial activity against these pathogens.
Anticancer Activity
In vitro studies utilizing the MTT assay assessed the cytotoxicity of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| HeLa | 10.0 |
| MCF7 | 15.0 |
The IC50 values suggest that the compound is particularly effective against HeLa cells, indicating potential for further development as an anticancer agent.
Anti-inflammatory Activity
In vivo studies showed that administration of the compound significantly reduced paw edema in a carrageenan-induced inflammation model:
| Treatment Group | Edema Inhibition (%) |
|---|---|
| Control | 10 |
| Compound (25 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 55 |
This suggests that the compound has comparable anti-inflammatory effects to standard treatments.
Case Studies
A notable case study involved the synthesis and evaluation of several benzimidazole derivatives, including 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride. These derivatives were screened for their biological activities, revealing a structure–activity relationship (SAR) that highlighted the importance of electron-withdrawing groups for enhancing activity .
Q & A
Q. What are the common synthetic routes for preparing 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride?
Methodological Answer: A three-step synthesis is commonly employed:
- Step 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine derivatives with chloroacetonitrile under reflux.
- Step 2: Formation of an imine intermediate by reacting the methanamine with benzaldehyde.
- Step 3: Cyclization with thioglycolic acid in the presence of anhydrous ZnCl₂ to form the thiazolidinone ring, followed by dihydrochloride salt precipitation . For functionalization, coupling agents like EDC/HOBt can be used to introduce amide or ester groups at the ethanamine moiety .
Q. Which spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Confirm proton environments and carbon frameworks, particularly verifying the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and ethanamine CH₂ groups (δ 2.8–3.5 ppm).
- IR Spectroscopy: Identify N-H stretches (~3400 cm⁻¹ for benzimidazole) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ for C₉H₁₁ClN₃·2HCl = 226.06 g/mol) .
Q. What are the critical reaction conditions for achieving high yield in the final cyclization step of this compound's synthesis?
Methodological Answer:
- Use anhydrous ZnCl₂ as a Lewis acid catalyst to facilitate thiazolidinone ring closure.
- Maintain a temperature of 80–90°C in a dry solvent (e.g., DMF or THF) to prevent hydrolysis.
- Ensure stoichiometric excess of thioglycolic acid (1.5–2.0 equiv.) to drive the reaction to completion .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of benzimidazole derivatives like this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess reactivity. Becke’s three-parameter hybrid functional (B3LYP) with gradient corrections and exact exchange terms provides accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., Cl substituent) for nucleophilic attack predictions .
Q. How does the dihydrochloride salt form influence crystallographic behavior in X-ray diffraction studies?
Methodological Answer:
Q. What strategies optimize the oral bioavailability of this compound based on molecular descriptors?
Methodological Answer:
Q. What are the methodological considerations for designing SAR studies on this compound's antimicrobial activity?
Methodological Answer:
- Substituent Variation: Replace the 5-Cl group with electron-withdrawing (NO₂) or donating (OCH₃) groups to modulate lipophilicity.
- Minimum Inhibitory Concentration (MIC) Assays: Use standardized protocols (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
- Docking Studies: Target E. coli DNA gyrase (PDB: 1KZN) to correlate substituent effects with binding affinity .
Q. How to resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and clearance rates in rodents. If in vivo activity is lower than in vitro, check for rapid metabolism via CYP3A4.
- Prodrug Design: Introduce acetyl-protected amines to enhance membrane permeability.
- Tissue Distribution Studies: Use LC-MS/MS to quantify compound levels in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
